3-Fluoro-4-iodobenzyl bromide
Overview
Description
3-Fluoro-4-iodobenzyl bromide is a halogenated benzyl bromide compound with the molecular formula C7H5BrFI and a molecular weight of 314.92 g/mol . It is known for its versatility and has been used in various fields of research, including medical, environmental, and industrial research. The compound is also referred to as 4-(Bromomethyl)-2-fluoro-1-iodobenzene or alpha-Bromo-3-fluoro-4-iodotoluene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-iodobenzyl bromide typically involves the bromination of 3-fluoro-4-iodotoluene. This process can be carried out using bromine in the presence of a Lewis acid catalyst such as zinc bromide, aluminum chloride, or iron bromide . The reaction is usually conducted at a temperature range of 5°C to 35°C under continuous stirring for about 2 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient mixing and temperature control systems to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-iodobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Fluoro-4-iodobenzyl bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodobenzyl bromide primarily involves its reactivity as a halogenated benzyl bromide. The bromine atom is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The compound can also participate in coupling reactions, forming new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromomethyl-2-fluorobenzene
- 3-Fluoro-4-chlorobenzyl bromide
- 3-Fluoro-4-bromobenzyl bromide
Uniqueness
3-Fluoro-4-iodobenzyl bromide is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous. The combination of halogens allows for selective reactivity and the formation of complex molecules that are not easily accessible using other compounds .
Properties
IUPAC Name |
4-(bromomethyl)-2-fluoro-1-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIYJVYZXAIADJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284819 | |
Record name | 4-(Bromomethyl)-2-fluoro-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022931-83-4 | |
Record name | 4-(Bromomethyl)-2-fluoro-1-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1022931-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)-2-fluoro-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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